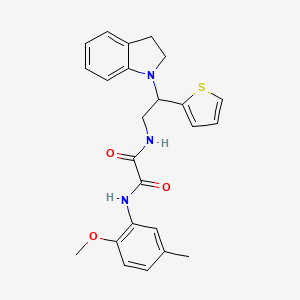
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biogenic Amines in Oxidative Stress Reduction
- The compound melatonin, related to indoleamine (similar to a part of the queried chemical structure), exhibits potent antioxidant properties, playing a significant role in reducing oxidative stress. This reduction is crucial as oxidative stress can lead to cellular damage. Melatonin and its metabolites, like N1-acetyl-N2-formyl-5-methoxykynuramine, have been documented to protect against molecular damage caused by reactive oxygen and nitrogen species. The compound's benefits extend to various organs and have shown protective effects in brain-related diseases such as Parkinson's and Alzheimer's (Reiter et al., 2008).
Pharmacological and Toxicological Aspects
Potential for Anxiolytic and Antidepressant Effects
- Certain compounds structurally similar to the queried chemical, such as AR-A000002, have demonstrated potential as anxiolytic and antidepressant agents. These compounds function as serotonin (5-HT)1B antagonists, indicating a potential therapeutic utility for anxiety and affective disorders (Hudzik et al., 2003).
Investigating Hallucinogens and Psychoactive Substances
NBOMe: Pharmacology, Analytical Methods, and Toxicities
- Compounds in the NBOMe class, which share structural features with the queried chemical, are potent hallucinogens and have been associated with severe intoxications and fatalities. These substances are known for their strong agonistic effects on the serotonin 5-HT2A receptor, raising concerns about public health due to their high potency and ease of synthesis (Kyriakou et al., 2015).
Therapeutic Applications and Drug Design
Utilization of Mu-Opioid Receptor Biased Agonists
- Certain mu-opioid receptor agonists, structurally analogous to the queried compound, have been developed to provide analgesic benefits while minimizing adverse effects. Oliceridine, for instance, selectively activates specific signaling pathways to produce therapeutic effects with fewer side effects, indicating a potential direction for novel analgesic therapies (Urits et al., 2019).
Analytical Methods and Pharmacological Properties
Analytical Methods for Psychoactive Tryptamines
- N,N-dialkylated tryptamine derivatives, bearing structural similarity to the queried chemical, have been the subject of analytical studies. These compounds can induce altered states of consciousness and are often analyzed using techniques like high-performance liquid chromatography and gas chromatography. The literature provides a comprehensive overview of detection and characterization methodologies for such compounds (Brandt & Martins, 2010).
Carcinogenicity and Public Health Concerns
Thiophene Analogues and Carcinogenicity
- The thiophene analogues of certain carcinogens have been synthesized and evaluated, showing potential carcinogenicity in in vitro tests. These studies highlight the need for further research to understand the carcinogenic potential of such compounds in vivo, which might relate to the thiophene part of the queried chemical (Ashby et al., 1978).
Nitrogen Heterocycles in Drug Design
Nitrogen Heterocycles in U.S. FDA Approved Pharmaceuticals
- Nitrogen heterocycles, a feature also present in the queried chemical, are prominent in pharmaceuticals, with a significant percentage of approved drugs containing them. A detailed analysis of the most commonly used nitrogen heterocycles provides insights into their substitution patterns, common cores, and rare structures, which is crucial for drug design and development (Vitaku, Smith, & Njardarson, 2014).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-9-10-21(30-2)18(14-16)26-24(29)23(28)25-15-20(22-8-5-13-31-22)27-12-11-17-6-3-4-7-19(17)27/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZLMSJFOUCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




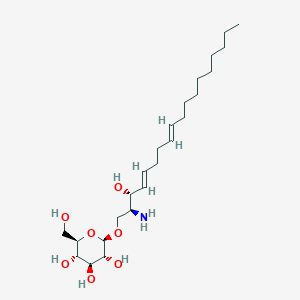
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)
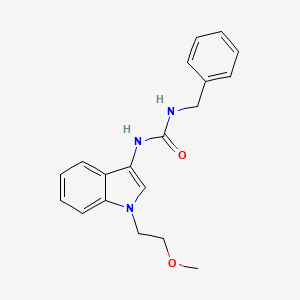
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)

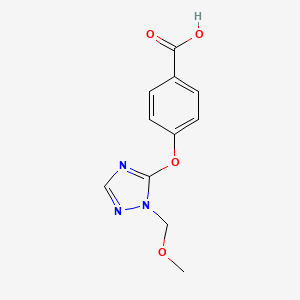
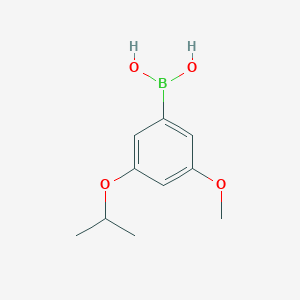
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)